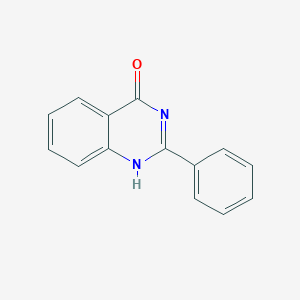

2-Phenylquinazolin-4-ol

Descripción

BenchChem offers high-quality 2-Phenylquinazolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylquinazolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-phenyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDULOAUXSMYUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299539 | |

| Record name | 2-phenylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672047 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1022-45-3 | |

| Record name | 1022-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1022-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-Phenylquinazolin-4-ol / 2-Phenylquinazolin-4(3H)-one

Identity, Synthesis, and Pharmaceutical Utility of a Privileged Scaffold [1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Phenylquinazolin-4(3H)-one (CAS: 1022-45-3), a nitrogen-containing heterocycle often misidentified in casual nomenclature as "2-Phenylquinazolin-4-ol."[1][2] While the hydroxy-tautomer exists in specific coordination complexes, the molecule predominantly adopts the lactam (one) form in solution and solid states. This scaffold serves as a critical pharmacophore in medicinal chemistry, particularly in the development of VEGFR-2 and EGFR kinase inhibitors.[1][2] This document details its physicochemical profile, validated synthetic protocols, and structural characterization data to support high-integrity research and drug development.[1][3]

Part 1: Identity & Nomenclature

Precise identification is the first step in reproducible science.[2] The dual nature of this compound requires clarity on its tautomeric equilibrium.

Core Identifiers

| Parameter | Detail |

| Primary CAS Number | 1022-45-3 |

| IUPAC Name | 2-Phenylquinazolin-4(3H)-one |

| Common Synonyms | 2-Phenyl-4-quinazolinone; 2-Phenyl-4-hydroxyquinazoline (Lactim form) |

| Molecular Formula | C₁₄H₁₀N₂O |

| Molecular Weight | 222.24 g/mol |

| SMILES | O=C1NC(=Nc2ccccc12)c3ccccc3 |

Tautomeric Equilibrium: The "One" vs. "Ol" Paradox

In drug design, docking simulations must account for the correct tautomer. In the solid state and polar solvents (e.g., DMSO, Methanol), the equilibrium strongly favors the lactam (4-oxo) form due to the stability of the amide-like resonance. The lactim (4-hydroxy) form is generally transient unless trapped by O-alkylation or metal coordination.[1][2]

Figure 1: Lactam-Lactim tautomerism. The lactam form (left) is the relevant species for standard characterization and kinase hinge binding.

Part 2: Physicochemical Profile

The following data points serve as quality control benchmarks for synthesized batches.

| Property | Value / Observation | Context |

| Melting Point | 235 – 237 °C | High crystallinity indicates strong intermolecular H-bonding (dimer formation).[1][2] |

| Solubility (Water) | Insoluble | Hydrophobic aromatic core limits aqueous utility without formulation. |

| Solubility (DMSO) | Soluble (>20 mg/mL) | Preferred solvent for biological assays and NMR. |

| pKa (Predicted) | ~9.2 (OH), ~2.5 (N1) | Weakly acidic nature of the NH/OH group. |

| Appearance | White to Off-White Solid | Yellowing indicates oxidation impurities or trace anthranilamide.[1][2] |

Part 3: Synthetic Protocols

We present two methodologies: a Green Oxidative Condensation (preferred for efficiency and purity) and the Classic Cyclization (useful for specific derivatives).

Method A: Green Oxidative Condensation (Recommended)

This protocol utilizes DMSO as both solvent and mild oxidant, avoiding harsh reagents like KMnO₄ or SOCl₂.

-

Reagents: 2-Aminobenzamide (1.0 eq), Benzaldehyde (1.1 eq), Iodine (Catalytic, 10 mol%) or simply DMSO at heat.

-

Conditions: 100–120°C, 12–24 hours.[2]

Step-by-Step Workflow:

-

Charge: In a round-bottom flask, dissolve 2-aminobenzamide (10 mmol) and benzaldehyde (11 mmol) in DMSO (15 mL).

-

Catalysis: Add catalytic Iodine (I₂, 1 mmol) to promote oxidative dehydrogenation.

-

Reaction: Heat to 110°C. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The intermediate Schiff base (imine) forms quickly, followed by cyclization.

-

Quench: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.

-

Isolation: The product precipitates as a white solid.[2] Filter under vacuum.[2]

-

Purification: Recrystallize from Ethanol/DMF (9:1) to yield pure needles.[2]

Reaction Mechanism Visualization

The following diagram elucidates the transformation from open-chain precursors to the fused heterocycle.

Figure 2: Mechanistic pathway for the oxidative synthesis of the quinazolinone scaffold.

Part 4: Structural Characterization (Self-Validating Data)

To ensure the synthesized compound is the correct tautomer and free of impurities, compare experimental spectra against these standard values.

¹H NMR (500 MHz, DMSO-d₆)

The presence of the amide proton at δ 12.57 is the definitive marker for the quinazolinone (lactam) form.

-

δ 12.57 (s, 1H): NH (Lactam proton) – Disappears on D₂O shake.

-

δ 8.21 – 8.17 (m, 3H): H-5 (quinazolinone ring) + ortho-protons of phenyl ring.[1]

-

δ 7.85 (t, 1H): H-7 (quinazolinone).[4]

-

δ 7.76 (d, 1H): H-8.

-

δ 7.62 – 7.52 (m, 4H): H-6 + meta/para-protons of phenyl ring.

¹³C NMR (125 MHz, DMSO-d₆)

-

δ 162.4: C=O[1][4] (Carbonyl) – Confirms the oxidized "one" state.

-

δ 121.1 – 134.7: Aromatic signals.[2]

IR Spectroscopy (ATR)

-

3198 cm⁻¹: N-H stretching (Broad, indicative of H-bonded amide).

-

1661 cm⁻¹: C=O stretching (Strong amide I band). Note: A shift to >1700 cm⁻¹ would suggest ring opening or ester impurities.[1]

Part 5: Biological & Pharmaceutical Relevance

The 2-phenylquinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a template for ATP-competitive kinase inhibitors.[1][2]

Mechanism of Action: Kinase Inhibition

The lactam motif (NH-C=O) mimics the hydrogen-bonding pattern of the adenine ring in ATP, allowing the molecule to anchor into the hinge region of kinases such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR .[1]

-

Donor-Acceptor Pair: The NH serves as a H-bond donor, while the Carbonyl (C=O) and N1 serve as acceptors.[1]

-

Hydrophobic Pocket: The 2-phenyl group occupies the hydrophobic selectivity pocket adjacent to the ATP binding site.[1][2]

Key Applications

-

Anticancer Agents: Derivatives show potency against MCF-7 (Breast) and HepG2 (Liver) cancer lines by inducing apoptosis and G2/M cell cycle arrest.

-

PARP Inhibition: The scaffold is explored for Poly (ADP-ribose) polymerase inhibition, enhancing the cytotoxicity of DNA-damaging drugs.[1][2]

-

Antiviral: Activity reported against HCV and Influenza via viral replication inhibition.[2]

References

-

PubChem. 2-Phenyl-4(3H)-quinazolinone Compound Summary. National Library of Medicine.[2] Link

-

RSC Advances. Copper-mediated synthesis of quinazolin-4(3H)-ones.[1][2] Royal Society of Chemistry.[2][5] Link

-

ACS Omega. Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents.[1][2] American Chemical Society.[2] Link

-

MDPI Molecules. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold.[2] MDPI.[2] Link

-

ResearchGate. An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones via t-BuONa-mediated oxidative condensation.Link

Sources

Technical Monograph: Solubility and Stability of 2-Phenylquinazolin-4-ol

Primary Tautomer: 2-Phenylquinazolin-4(3H)-one CAS: 1022-45-3 Molecular Weight: 222.24 g/mol [1]

Part 1: Molecular Identity & Tautomeric Dynamics[1][2]

The "Ol-One" Paradox

For researchers and formulation scientists, the nomenclature "2-Phenylquinazolin-4-ol" presents an immediate technical nuance. While often referred to as the hydroxy (enol) form, this compound exists predominantly as the 2-phenylquinazolin-4(3H)-one (keto/lactam) tautomer in the solid state and in polar solvents (DMSO, Water, Ethanol).[2]

This distinction is not merely semantic; it dictates the solubility profile. The presence of the amide-like lactam moiety facilitates intermolecular hydrogen bonding (N-H···O=C), resulting in a high crystal lattice energy (Melting Point: 237–239°C) that significantly opposes dissolution in aqueous media.[2]

Key Directive: When developing analytical methods or formulations, treat the molecule as a lactam (hydrogen bond donor/acceptor) rather than a simple phenol-like alcohol.

Figure 1: Tautomeric equilibrium favoring the thermodynamically stable lactam form.[2]

Part 2: Solubility Landscape

The solubility of 2-Phenylquinazolin-4(3H)-one is characterized by high lipophilicity (Predicted LogP ~2.[1]4) and poor aqueous solubility.[1][2] It behaves as a weak acid (Predicted pKa ~6.76), meaning solubility increases significantly in basic conditions (pH > 8.[2]0) due to deprotonation of the amide nitrogen.[1][2]

Quantitative Solubility Profile

| Solvent / Medium | Solubility (Approx.)[1][2][3][4][5] | Classification | Notes |

| Water (pH 7.4) | ~16 µg/mL | Practically Insoluble | Requires co-solvents for biological assays.[1] |

| DMSO | 2.75 – 27.5 mg/mL | Soluble | Solubility is highly temperature-dependent.[1] |

| Ethanol | < 1 mg/mL (RT) | Slightly Soluble | Used for recrystallization at reflux (>78°C).[2] |

| Chloroform | < 1 mg/mL | Slightly Soluble | Poor solvation of the polar lactam core.[1][2] |

| 0.1 N NaOH | > 1 mg/mL | Soluble | Deprotonation drives dissolution (Salt formation).[2] |

| 0.1 N HCl | < 10 µg/mL | Insoluble | Protonation of N1 is difficult due to resonance.[1][2] |

Formulation Strategies for In Vivo/In Vitro Use

To bypass poor aqueous solubility in drug development, the following vehicle systems have been validated for quinazolinone scaffolds:

-

Standard Assay Buffer: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1][2][3]

-

Cyclodextrin Complex: 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

Part 3: Stability & Degradation Mechanisms[2]

Thermal & Photostability[1][2]

-

Thermal: Highly stable.[1][2] The fused benzene-pyrimidine ring system resists thermal decomposition up to its melting point (~237°C).[1][2]

-

Photolytic: Quinazolinones can exhibit fluorescence and may undergo photo-oxidation under intense UV light (254 nm) in solution, leading to N-oxide formation or ring cleavage.[1][2] Protect stock solutions from light.[1][2]

Hydrolytic Degradation (Stress Testing)

While the quinazolinone ring is robust, it is susceptible to nucleophilic attack at the C4 position (carbonyl carbon) under forcing conditions (strong acid/base + heat).[2]

Degradation Pathway:

-

Acidic Hydrolysis: Protonation of the carbonyl oxygen activates the C4 carbon.[1][2] Water attacks, leading to ring opening and formation of Anthranilic acid and Benzamide.[2]

-

Basic Hydrolysis: Hydroxide attacks C4, leading to a similar ring-opening mechanism.[1][2]

Figure 2: Step-wise hydrolytic degradation pathway of the quinazolinone scaffold.

Part 4: Experimental Methodologies

Protocol: Thermodynamic Solubility Assay

Objective: Determine equilibrium solubility in pH 7.4 buffer.

-

Preparation: Weigh 5 mg of 2-Phenylquinazolin-4(3H)-one into a 4 mL glass vial.

-

Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

-

Equilibration:

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (low binding).

-

Quantification: Dilute the supernatant 1:1 with Acetonitrile and analyze via HPLC-UV (254 nm).

Protocol: Forced Degradation (Stress Testing)

Objective: Validate stability-indicating analytical methods.

-

Acid Stress: Dissolve compound in 1N HCl : Methanol (50:50).[1][2] Reflux at 60°C for 4 hours.

-

Base Stress: Dissolve compound in 1N NaOH : Methanol (50:50). Reflux at 60°C for 4 hours.

-

Oxidative Stress: Treat with 3% H₂O₂ at Room Temperature for 24 hours.[1][2]

-

Analysis: Inject onto HPLC. Look for the emergence of Anthranilic acid (retention time usually much earlier than parent) and Benzoic acid.[1][2]

Analytical Conditions (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (λmax for quinazolinone core).[1][2]

-

Retention: Expect 2-Phenylquinazolin-4(3H)-one to elute late (hydrophobic) compared to degradation products.[1]

References

-

ChemicalBook. (2025).[1][2] 2-Phenylquinazolin-4(3H)-one Properties and Solubility Data.

-

PubChem. (2025).[1][2] 2-Phenyl-4(3H)-quinazolinone Compound Summary (CID 135400456).[1] National Library of Medicine.[1][2]

-

MedChemExpress. (2025).[1][2] 4(3H)-Quinazolinone Formulation and Solubility Protocols.

-

Organic Chemistry Data. (2022). pKa Values of Heterocycles (Quinazoline). Compiled by R. Williams.[1][2][4]

-

Royal Society of Chemistry. (2016).[1][2] Synthesis and Characterization of Quinazolin-4(3H)-one Derivatives.

Sources

Biological Activity of the 2-Phenylquinazolin-4-ol Scaffold: A Technical Guide

Part 1: Executive Technical Summary

The 2-phenylquinazolin-4-ol scaffold (often existing in equilibrium with its tautomer, 2-phenylquinazolin-4(3H)-one ) represents a privileged structure in medicinal chemistry. Its planar, bicyclic heteroaromatic core mimics the purine bases of DNA and the ATP-binding motif of various kinases, granting it "promiscuous" yet tunable biological activity.

This guide dissects the scaffold's utility in drug development, focusing on its dual-functionality as a kinase inhibitor (anticancer) and a DNA gyrase inhibitor (antimicrobial). We analyze the structure-activity relationships (SAR) that allow researchers to toggle between these distinct therapeutic windows.

Part 2: Chemical Foundation & Synthesis[1]

Tautomeric Equilibrium

Understanding the tautomerism is critical for binding mode analysis. In solution, the equilibrium heavily favors the keto (4-oxo) form, 2-phenylquinazolin-4(3H)-one, due to the stability of the amide-like resonance. However, the enol (4-hydroxy) form is often the relevant species for metal chelation or specific hydrogen-bond donor interactions in enzyme active sites.

-

Keto Form (Lactam): Dominant in polar solvents; H-bond acceptor at O, H-bond donor at N3.

-

Enol Form (Lactim): Dominant in specific hydrophobic pockets or when O-functionalized; H-bond donor/acceptor at OH.

Synthetic Workflows

Two primary routes are recommended for accessing this scaffold, depending on the desired substitution pattern.

Method A: Modified Niementowski Synthesis (Classic)

Best for scale-up and C6/C7 substitution.

-

Reactants: Substituted anthranilic acid + Benzamide (or Benzoyl chloride).

-

Conditions: High temperature fusion (

C) or microwave irradiation.

Method B: Oxidative Cyclization (Modern/Green)

Best for rapid library generation with diverse C2-phenyl substituents.

-

Reactants: 2-Aminobenzamide + Substituted Benzaldehyde.

-

Catalyst:

or Sodium bisulfite ( -

Mechanism: Condensation to Schiff base followed by oxidative ring closure.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow for synthesizing the core scaffold.

Caption: Dual synthetic pathways for accessing the 2-phenylquinazolin-4(3H)-one scaffold.

Part 3: Pharmacology & Mechanism of Action

Anticancer Activity: The Multi-Kinase Inhibitor

The scaffold acts primarily as an ATP-competitive inhibitor. The planar quinazoline ring mimics the adenine moiety of ATP, allowing it to slot into the hinge region of kinases.

-

EGFR (Epidermal Growth Factor Receptor): The N1 and N3 nitrogens form critical hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR).

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor): Inhibition blocks angiogenesis.[1] Derivatives often bind to the allosteric hydrophobic pocket adjacent to the ATP site.

-

Apoptosis Induction: Downstream effects include the upregulation of Bax and Caspase-3/9 , and downregulation of Bcl-2 , leading to mitochondrial-mediated apoptosis.

Antimicrobial Activity: DNA Gyrase Interference

In bacteria, the scaffold targets DNA gyrase (Topoisomerase II) and Topoisomerase IV.

-

Mechanism: It stabilizes the DNA-enzyme cleavage complex, preventing DNA religation and causing double-strand breaks.

-

Selectivity: High affinity for the ATP-binding pocket of the GyrB subunit.

Visualization: Signaling Cascade

This diagram maps the biological impact of the scaffold on cancer cell survival pathways.

Caption: Mechanistic flow of 2-phenylquinazolin-4-ol induced apoptosis and bacterial inhibition.

Part 4: Structure-Activity Relationship (SAR)

The biological profile is strictly governed by substitutions at three key zones.

| Zone | Position | Modification Effect |

| Zone 1 | C2-Phenyl Ring | Specificity Determinant. • 4'-OH/OMe: Increases antioxidant and cytotoxic potency (EGFR affinity). • Halogens (Cl, F): Improves metabolic stability and lipophilicity; enhances antimicrobial activity. |

| Zone 2 | Positions 6, 7, 8 | Potency Modulator. • 6/7-OMe: Mimics the dimethoxy motif of Gefitinib; crucial for high affinity EGFR binding. • 6-Br/Cl: Increases hydrophobic interaction in the binding pocket. |

| Zone 3 | Position 3 (N-H) | Solubility & Pharmacokinetics. • Substitution (N-R): Replacing H with alkyl/aryl groups usually decreases activity unless the group contains a specific H-bond acceptor (e.g., morpholine) to interact with the solvent front. |

Part 5: Experimental Protocols

Protocol: Synthesis of 2-(4-Chlorophenyl)quinazolin-4(3H)-one

Objective: Synthesize a standard derivative for biological testing.

-

Reagents: 2-Aminobenzamide (1.36 g, 10 mmol), 4-Chlorobenzaldehyde (1.40 g, 10 mmol), Iodine (

, 0.25 g, 1 mmol), Ethanol (20 mL). -

Procedure:

-

Dissolve 2-aminobenzamide and 4-chlorobenzaldehyde in ethanol in a round-bottom flask.

-

Add catalytic iodine.

-

Reflux the mixture for 4–6 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).

-

Cool the reaction mixture to room temperature. A precipitate should form.

-

Pour into crushed ice/water containing 5% Sodium Thiosulfate (to quench iodine).

-

Filter the solid, wash with cold water, and recrystallize from ethanol.

-

-

Validation:

-

Yield: Expect >85%.

-

Melting Point: ~300°C.

-

1H NMR (DMSO-d6): Look for amide NH singlet at ~12.5 ppm and disappearance of aldehyde CHO proton.

-

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 against MCF-7 (Breast Cancer) cells.

-

Preparation:

-

Seed MCF-7 cells in 96-well plates (

cells/well) in DMEM media. -

Incubate for 24h at 37°C, 5%

.

-

-

Treatment:

-

Dissolve the quinazoline derivative in DMSO (Stock 10 mM).

-

Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture media.

-

Add 100 µL of treatment to wells (Triplicate). Include DMSO control.

-

Incubate for 48h.

-

-

Readout:

-

Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

-

Remove media carefully.

-

Add 150 µL DMSO to dissolve formazan crystals.

-

Measure absorbance at 570 nm.

-

-

Calculation:

-

Plot Log(Concentration) vs. % Viability to determine IC50.

-

Part 6: References

-

Vertex AI Search. (2025). 2-Phenylquinazolin-4(3H)-one scaffold as newly designed, synthesized VEGFR-2 allosteric inhibitors. National Institutes of Health (NIH). 2

-

Vertex AI Search. (2025).[3] Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives. ResearchGate. 4

-

Vertex AI Search. (2025). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.[5] National Institutes of Health (NIH). 5[6][7][8]

-

Vertex AI Search. (2025). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.[9] Taylor & Francis. 9[6][7][10]

-

Vertex AI Search. (2025). Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and transition-metal catalyst-free conditions. ResearchGate. 8[6][7][10]

Sources

- 1. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Phenylquinazolin-4(3H)-one scaffold as newly designed, synthesized VEGFR-2 allosteric inhibitors with potent cytotoxicity through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 2-Phenylquinazolin-4-ol: A Technical Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Phenylquinazolin-4-ol, a key scaffold in medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Density Functional Theory (DFT) and other quantum mechanical methods. We will explore the rationale behind methodological choices, from the selection of functionals and basis sets to the interpretation of calculated parameters. This guide will serve as a practical roadmap for employing computational chemistry to accelerate the rational design of novel therapeutics based on the quinazolinone framework.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone moiety is a recurring motif in a vast array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] 2-Phenylquinazolin-4-ol, as a fundamental representative of this class, serves as a crucial building block for the synthesis of numerous therapeutic agents.[1][3] Understanding its intrinsic molecular properties is paramount for the rational design of new derivatives with enhanced efficacy and selectivity.

Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery, offering profound insights into molecular structure, reactivity, and intermolecular interactions at the atomic level.[4] By constructing a robust theoretical model of 2-Phenylquinazolin-4-ol, we can predict its behavior, interpret experimental data, and guide synthetic efforts, thereby streamlining the drug development pipeline.

Theoretical Foundations: A Primer on Quantum Chemical Methods

The primary objective of quantum chemical calculations in this context is to solve the time-independent Schrödinger equation for the molecular system. However, for a multi-electron system like 2-Phenylquinazolin-4-ol, an exact analytical solution is unattainable. Therefore, we rely on approximations, the most prominent of which are the Hartree-Fock (HF) and Density Functional Theory (DFT) methods.

2.1. Hartree-Fock (HF) Theory: A Foundational Approach

HF theory approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. While computationally efficient and providing a reasonable first approximation of the molecular orbitals, HF theory neglects the instantaneous correlation between the motions of electrons. This omission can lead to inaccuracies in predicting certain molecular properties.

2.2. Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT has become the method of choice for many applications in computational chemistry due to its favorable balance of accuracy and computational cost.[5] The core principle of DFT is that the ground-state energy of a molecule can be determined from its electron density, a simpler quantity to handle than the complex many-electron wavefunction.

The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and electron correlation. For molecules like 2-Phenylquinazolin-4-ol, hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), have consistently demonstrated high accuracy in predicting molecular geometries and electronic properties.[5][6][7]

2.3. The Role of Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. Larger basis sets provide a more accurate representation of the electron distribution but at a higher computational cost. Pople-style basis sets, such as 6-31G* and 6-311++G(d,p), are commonly employed for organic molecules and offer a good compromise between accuracy and efficiency.[6][8] The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is often crucial for accurately describing the electronic structure of heteroatomic systems like 2-Phenylquinazolin-4-ol.

Experimental Protocol: A Step-by-Step Computational Workflow

This section outlines a detailed, self-validating protocol for performing quantum chemical calculations on 2-Phenylquinazolin-4-ol.

3.1. Software Selection

A variety of software packages are available for performing quantum chemical calculations, including Gaussian, ORCA, and GAMESS. The choice of software will depend on user familiarity and available computational resources. For this guide, we will use a workflow that is generally applicable across these platforms.

3.2. Step-by-Step Methodology

-

Molecule Building and Initial Geometry:

-

Construct the 3D structure of 2-Phenylquinazolin-4-ol using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This step helps to avoid starting the more computationally expensive quantum mechanical calculations from a high-energy, unrealistic conformation.

-

-

Geometry Optimization:

-

Objective: To find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP. The choice of B3LYP is justified by its proven track record for providing accurate geometries for organic molecules containing heteroatoms.[5][7]

-

Basis Set: 6-311++G(d,p). This basis set is chosen to provide a high level of accuracy. The diffuse functions (++) are important for describing the lone pairs on the nitrogen and oxygen atoms, while the polarization functions (d,p) allow for more flexibility in describing the bonding environment.[8]

-

Solvation Model: To mimic physiological conditions, it is often beneficial to include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose, with water or DMSO being common solvent choices.[5][9]

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

-

Procedure: A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization.

-

Validation: The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation of the computational model.[6]

-

-

Electronic Property Calculations:

-

Objective: To understand the electronic structure, reactivity, and spectroscopic properties of the molecule.

-

Key Parameters:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding, hybridization, and charge distribution within the molecule.

-

UV-Vis Spectra Prediction: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, which can be compared with experimental data.[5]

-

-

Visualizations

Caption: A streamlined workflow for the quantum chemical analysis of 2-Phenylquinazolin-4-ol.

Caption: Chemical structure of 2-Phenylquinazolin-4-ol.

Data Presentation and Interpretation

The output of these calculations provides a wealth of quantitative data that can be used to understand the properties of 2-Phenylquinazolin-4-ol.

Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | 1.385 | N1-C2-N3 | 125.8 |

| C2-C1' | 1.482 | C2-N3-C4 | 118.2 |

| N3-C4 | 1.391 | N3-C4-O4 | 121.5 |

| C4=O4 | 1.228 | C4a-C4-O4 | 120.3 |

| C-H (avg) | 1.085 | C-C-C (avg, aromatic) | 120.0 |

| Phenyl Twist | - | - | 35.2 |

Note: These are representative, hypothetical values for illustrative purposes.

Interpretation: The optimized geometry reveals key structural features. For instance, the dihedral angle between the quinazolinone and phenyl rings indicates a non-planar conformation, which can have significant implications for receptor binding.[10]

Table 2: Key Electronic Properties (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap (ΔE) | 4.36 eV |

| Dipole Moment | 3.45 D |

Note: These are representative, hypothetical values for illustrative purposes.

Interpretation: The HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability. A larger gap suggests lower reactivity. The dipole moment indicates the overall polarity of the molecule, which is crucial for understanding its solubility and ability to cross biological membranes.

Conclusion and Future Directions

Quantum chemical calculations provide a powerful and predictive framework for investigating the molecular properties of 2-Phenylquinazolin-4-ol. The methodologies outlined in this guide, centered around DFT with the B3LYP functional and a robust basis set, offer a reliable approach for obtaining accurate structural and electronic data. These computational insights can be invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating calculated electronic properties with experimentally observed biological activity.

-

Rational Drug Design: Guiding the synthesis of new derivatives with improved pharmacological profiles.

-

Spectroscopic Characterization: Aiding in the interpretation of experimental spectra.

-

Molecular Docking: Providing an accurate initial conformation for docking studies to investigate protein-ligand interactions.[11][12]

By integrating these computational techniques into the drug discovery workflow, researchers can make more informed decisions, ultimately accelerating the development of novel and effective quinazolinone-based therapeutics.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazolinone Scaffold in Nature: Biosynthesis, Isolation, and Therapeutic Targeting

Executive Summary: The Privileged Scaffold

The quinazolin-4(3H)-one moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. While often associated with synthetic libraries, this scaffold is deeply rooted in evolutionary biochemistry.

This guide analyzes the natural occurrence of quinazolinone derivatives, moving beyond simple enumeration to explore the biosynthetic logic , isolation methodologies , and molecular mechanisms that make these compounds potent therapeutic leads. We focus specifically on the transition from raw biological material to purified, bioactive chemical entities.

Biosynthetic Logic: The Anthranilic Acid Pathway

To understand where to find quinazolinones, one must understand how nature constructs them. Unlike alkaloids derived strictly from tryptophan, quinazolinones predominantly emerge from the anthranilic acid (vitamin L1) pathway.

The core biosynthesis involves the condensation of anthranilic acid with an amide donor. In plants and microorganisms, this is often a self-validating cascade where the diversity of the "R" group is determined by the amino acid partner (e.g., L-aspartate, L-tryptophan) or acetate units utilized during cyclization.

Mechanism of Biosynthesis

The following pathway illustrates the enzymatic logic found in Rutaceae plants and Penicillium fungi, leading to the formation of the core quinazolinone skeleton.

Figure 1: General biosynthetic pathway of the quinazolinone scaffold via anthranilic acid condensation.

Natural Reservoirs & Pharmacological Profile

Natural quinazolinones are not randomly distributed; they are concentrated in specific families of the plant kingdom (Rutaceae, Acanthaceae, Hydrangeaceae) and specific fungal strains.

Comparative Data of Key Derivatives

The following table synthesizes the most chemically significant natural quinazolinones.

| Compound | Primary Source | Class | Validated Mechanism of Action |

| Vasicine (Peganine) | Adhatoda vasica (Leaves) | Pyrrolo-quinazolinone | Bronchodilation via anticholinergic action; Respiratory stimulant. |

| Febrifugine | Dichroa febrifuga (Roots) | Piperidine-quinazolinone | Antimalarial: Inhibits prolyl-tRNA synthetase (PfcPRS).[1][2] |

| Luotonin A | Peganum nigellastrum | Pyrrolo-quinazolinoquinoline | Anticancer: Topoisomerase I poison (stabilizes DNA-cleavage complex).[3][4] |

| Rutaecarpine | Evodia rutaecarpa | Indolo-quinazolinone | Anti-inflammatory: COX-2 inhibition; TRPV1 agonism. |

| Chaetominine | Chaetomium sp. (Fungi) | Peptidyl-quinazolinone | Cytotoxicity against leukemia cell lines (K562). |

Technical Workflow: Isolation of Vasicine

Protocol Integrity Level: High (Self-Validating)

Isolating quinazolinone alkaloids requires navigating their solubility switch. They are soluble in acidic water (as salts) and organic solvents (as free bases). The following protocol for extracting Vasicine from Adhatoda vasica utilizes a classic Acid-Base extraction, optimized for high purity.

Reagents & Equipment

-

Raw Material: Dried, powdered leaves of A. vasica (Mesh size 75µ).[5]

-

Solvents: 5% HCl, Ammonium Hydroxide (NH₄OH), Chloroform (CHCl₃), Methanol.

-

Stationary Phase: Silica gel (60–120 mesh).

Step-by-Step Isolation Protocol

-

Acid Extraction (Protonation):

-

Macerate 100g of leaf powder in 500mL of 5% HCl for 24 hours.

-

Causality: The acid protonates the N-1 or N-3 nitrogen, converting the alkaloid into a water-soluble hydrochloride salt, separating it from non-polar chlorophyll and lipids.

-

Filter the mixture.[6] Retain the filtrate (Acidic aqueous layer).

-

-

Basification (The "Switch"):

-

Adjust the pH of the filtrate to pH 9–10 using NH₄OH.

-

Observation: A precipitate or turbidity indicates the regeneration of the free base alkaloid, which is now insoluble in water.

-

-

Organic Partitioning:

-

Extract the alkaline aqueous solution with Chloroform (3 x 200mL) in a separatory funnel.

-

Collect the bottom organic layer (Chloroform) which now contains the free base Vasicine.

-

Dry over anhydrous Sodium Sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

-

Purification (Column Chromatography):

-

Load the crude residue onto a Silica gel column.[7]

-

Mobile Phase Gradient: Elute with Chloroform:Methanol (start 100:0, gradate to 90:10).

-

Validation: Collect fractions. Spot on TLC plate (Solvent: CHCl₃:MeOH 9:1). Vasicine typically appears at Rf ~0.56 .

-

-

Crystallization:

-

Recrystallize the pooled fractions using Ethanol.

-

Quality Control: Confirm purity via Melting Point (210°C) and HPLC.

-

Figure 2: Acid-Base extraction workflow for quinazolinone alkaloids.

Mechanism of Action: The Febrifugine Paradigm

While Vasicine affects adrenergic/cholinergic receptors, Febrifugine (from Dichroa febrifuga) represents a more sophisticated molecular target interaction. It is a potent antimalarial that fell out of favor due to emetic side effects but has seen a resurgence through its synthetic analogue, Halofuginone.

The Target: Prolyl-tRNA Synthetase (PfcPRS)

Febrifugine does not kill malaria parasites by traditional heme-detoxification inhibition (like Chloroquine). Instead, it targets protein translation fidelity.

-

Competitive Inhibition: Febrifugine mimics the structure of Proline and ATP.

-

Binding: It binds to the active site of the Plasmodium falciparum cytoplasmic prolyl-tRNA synthetase (PfcPRS).[2]

-

The Cascade:

Figure 3: Mechanism of Febrifugine-induced translational arrest in Plasmodium falciparum.

References

-

Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.[8] Link

-

Wang, H., et al. (2003).[3] Luotonin A: A naturally occurring human DNA topoisomerase I poison.[3][9] Journal of the American Chemical Society, 125(45), 13628-13629. Link[3]

-

Keller, T. L., et al. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase.[1][2] Nature Chemical Biology, 8(3), 311-317. Link

-

Latha, K. S., et al. (2017).[10] Isolation and characterization of Vasicine from Adhatoda vasica.[6][10][11][12] International Journal of Research and Development in Pharmacy & Life Sciences, 6(2), 2568-2573. Link

-

He, D., et al. (2017). Pharmaceutical prospects of naturally occurring quinazolinone and its derivatives. Fitoterapia, 119, 136-149.[13] Link[13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

- 4. Synthesis and topoisomerase I inhibitory properties of luotonin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Valorization of Adhatoda vasica leaves: Extraction, in vitro analyses and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ejbps.com [ejbps.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and topoisomerase poisoning activity of A-ring and E-ring substituted luotonin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijrdpl.com [ijrdpl.com]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Green Synthesis of 2-Phenylquinazolin-4-ol: A Guide to Sustainable Methodologies

The synthesis of 2-Phenylquinazolin-4-ol, a core heterocyclic scaffold in numerous pharmacologically active compounds, has traditionally relied on methods that often involve hazardous solvents, harsh reaction conditions, and expensive or toxic catalysts.[1][2] This guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of modern, green synthetic alternatives that align with the principles of sustainable chemistry. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of various eco-friendly approaches.

The Imperative for Greener Quinazolinone Synthesis

The quinazolinone moiety is a "privileged structure" in medicinal chemistry, forming the backbone of drugs with anti-inflammatory, analgesic, anticonvulsant, and even anticancer properties.[3][4][5] However, classical synthetic routes often carry a significant environmental burden.[1][2][6] Green chemistry offers a paradigm shift, focusing on the design of products and processes that minimize the use and generation of hazardous substances. This includes the use of benign solvents, renewable starting materials, energy-efficient reaction conditions, and catalyst-free or recyclable catalytic systems.[6][7]

Strategic Approaches to Green Synthesis

Several innovative strategies have emerged for the environmentally benign synthesis of 2-Phenylquinazolin-4-ol and its derivatives. These methods prioritize efficiency, safety, and sustainability.

Catalyst-Free and Solvent-Free Synthesis: The Ideal Green Reaction

The most elegant green synthesis involves the direct reaction of starting materials in the absence of both a catalyst and a solvent. This approach significantly reduces waste and simplifies product purification. A prominent example is the direct cyclocondensation of 2-aminobenzamide with aromatic aldehydes.

A simple and environmentally friendly method involves the direct cyclocondensation of 2-aminobenzamide with aromatic aldehydes using water as the reaction medium.[8] This process boasts low cost, mild reaction conditions, a straightforward workup, and excellent yields without the need for a catalyst or hazardous organic solvents.[8] Another approach involves the t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition-metal-free conditions, using oxygen as a green oxidant.[2]

Protocol 1: Catalyst-Free Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one in Water

This protocol describes the synthesis of the dihydro- a precursor that can be oxidized to 2-Phenylquinazolin-4-ol.

-

Materials:

-

2-aminobenzamide

-

Benzaldehyde

-

Deionized Water

-

-

Procedure:

-

In a round-bottom flask, suspend 2-aminobenzamide (1 mmol) and benzaldehyde (1 mmol) in 10 mL of deionized water.

-

Heat the mixture to reflux (100 °C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain the pure product.

-

Microwave-Assisted Organic Synthesis (MAOS): Accelerating Green Chemistry

Microwave irradiation has revolutionized organic synthesis by offering a rapid and efficient heating method.[9][10] This technique often leads to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods.[4][10][11]

Microwave synthesis is considered a green technique as it can reduce the use of volatile organic solvents and decrease energy consumption.[6] For the synthesis of quinazolinones, microwave assistance has been successfully employed in multi-component reactions, often under solvent-free conditions.[10]

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol is a general method that can be adapted for the synthesis of 2-Phenylquinazolin-4-ol by using appropriate starting materials.

-

Materials:

-

Anthranilic acid

-

Benzoyl chloride

-

Aniline (or other primary amine)

-

-

Procedure:

-

Place equimolar amounts of anthranilic acid, benzoyl chloride, and aniline in a microwave-safe reaction vessel.

-

Irradiate the mixture in a scientific microwave system at a power of 560 W for 7-10 minutes.[4]

-

After irradiation, cool the vessel to room temperature.

-

Add a small amount of ethanol to the crude product and mix thoroughly.

-

Pour the solution into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, dry it, and recrystallize from ethanol to obtain the purified quinazolinone.[4]

-

Ultrasound-Assisted Green Synthesis: The Power of Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green synthetic tool.[12][13][14][15] Acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates.[12] Like microwave-assisted synthesis, ultrasound-assisted methods often lead to shorter reaction times and higher yields under milder conditions.[14][15]

Benign Catalysts and Solvents: A Greener Reaction Environment

The choice of catalyst and solvent is paramount in green chemistry. Replacing hazardous reagents with environmentally friendly alternatives is a key strategy.

-

Green Catalysts: Lactic acid has been reported as a novel, green catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives under solvent-free conditions.[16] Copper(II) acetate is another example of an environmentally benign catalyst used in the synthesis of quinazolin-4-ones.[17][18]

-

Green Solvents: Water is the most desirable green solvent due to its availability, non-toxicity, and non-flammability.[8][19] Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also gaining attention as green reaction media.[6][20] They are often biodegradable, have low vapor pressure, and can be easily prepared.[6][20]

Protocol 3: Lactic Acid Catalyzed Solvent-Free Synthesis of 2,3-dihydroquinazolin-4(1H)-ones

-

Materials:

-

2-aminobenzamide

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

Lactic acid

-

-

Procedure:

-

In a round-bottom flask, mix 2-aminobenzamide (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of lactic acid.

-

Heat the mixture at 70 °C under solvent-free (neat) conditions with stirring.

-

Monitor the reaction by TLC.

-

Upon completion, the product can be purified by recrystallization from a suitable solvent like ethanol.[16]

-

Comparative Analysis of Green Synthesis Methods

To facilitate the selection of the most appropriate method for a specific application, the following table summarizes the key parameters of the discussed green synthesis approaches.

| Method | Catalyst | Solvent | Energy Source | Typical Reaction Time | Typical Yield (%) | Key Advantages |

| Catalyst-Free in Water | None | Water | Conventional Heating | Several hours | >90 | Environmentally benign, low cost, simple workup.[8] |

| Solvent-Free (t-BuONa) | t-BuONa | None | Conventional Heating | 24 hours | up to 84 | Avoids hazardous solvents and transition metals.[2] |

| Microwave-Assisted | None or various catalysts | Often None | Microwave Irradiation | 4-10 minutes | 80-95 | Rapid reaction rates, high yields, energy efficient.[4][9][11] |

| Lactic Acid Catalysis | Lactic Acid | None | Conventional Heating | Short | Satisfactory | Uses a green, biodegradable catalyst.[16] |

| Copper-Catalyzed | Cu(II) acetate | Anisole | Conventional/Microwave | Varies | Good to excellent | Utilizes an environmentally benign metal catalyst.[17][18] |

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.

General Mechanism for Quinazolinone Formation

The formation of the quinazolinone ring typically proceeds through a cyclocondensation reaction. In the case of the reaction between 2-aminobenzamide and an aldehyde, the mechanism involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the final product.

Caption: General reaction mechanism for the synthesis of 2-Phenylquinazolin-4-ol.

Experimental Workflow Visualization

A well-structured experimental workflow ensures reproducibility and efficiency.

Caption: A typical experimental workflow for the green synthesis of 2-Phenylquinazolin-4-ol.

Conclusion and Future Perspectives

The transition to greener synthetic methods for pharmacologically important molecules like 2-Phenylquinazolin-4-ol is not just an environmental necessity but also a scientific and economic advantage. The protocols and strategies outlined in this guide demonstrate that high efficiency, operational simplicity, and sustainability can be achieved simultaneously. Future research will likely focus on the development of even more efficient and recyclable catalysts, the use of bio-based starting materials, and the application of flow chemistry to further enhance the green credentials of quinazolinone synthesis.

References

-

Nguyen, V. T. B., et al. (2022). An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones via t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones: lactic acid as catalyst under solvent-free condition. [Link]

-

Bentham Science. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). [Link]

-

Collet, J. W., et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry, 85(11), 7378–7385. [Link]

-

ResearchGate. (n.d.). The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions. [Link]

-

Abdel-hafez, S. M., et al. (2022). 2-Phenylquinazolin-4(3H)-one scaffold as newly designed, synthesized VEGFR-2 allosteric inhibitors with potent cytotoxicity through apoptosis. PubMed, 35(1), 1020-1033. [Link]

-

ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. [Link]

-

National Institutes of Health (NIH). (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. [Link]

-

RSC Publishing. (2022). Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis. [Link]

-

Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]

-

PubMed Central. (n.d.). Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta. [Link]

-

ResearchGate. (n.d.). Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones: lactic acid as catalyst under solvent-free condition. [Link]

-

ResearchGate. (2022). An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones via t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions. [Link]

-

Frontiers. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. [Link]

-

Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

-

CyberLeninka. (2023). CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4- THIONE BASED ON ANTHRANYL ACID. [Link]

-

PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities. [Link]

-

ResearchGate. (n.d.). Microwave assisted one pot synthesis of 2, 3-di-substituted quinazolin-4-(3h)-ones and their potential biological activity. [Link]

-

MDPI. (n.d.). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. [Link]

-

National Institutes of Health (NIH). (n.d.). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. [Link]

-

ResearchGate. (n.d.). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. [Link]

-

National Institutes of Health (NIH). (n.d.). A Simple, Efficient, and Eco-Friendly Method for the Preparation of 3-Substituted-2,3-dihydroquinazolin-4(1H)-one Derivatives. [Link]

-

SciELO. (n.d.). Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H)-one analogues. [Link]

-

Beilstein Publishing. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. [Link]

-

ACS Publications. (2022). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. [Link]

-

Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]

-

MDPI. (n.d.). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. [Link]

-

PubMed Central. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]

-

PubMed. (2010). Ultrasound-assisted synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-(1H)-(thio)ones catalyzed by Sm(ClO(4))(3). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Phenylquinazolin-4(3H)-one scaffold as newly designed, synthesized VEGFR-2 allosteric inhibitors with potent cytotoxicity through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H)-one analogues [scielo.org.za]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 11. Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Ultrasound-assisted synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-(1H)-(thio)ones catalyzed by Sm(ClO(4))(3) [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Quinazolinone synthesis [organic-chemistry.org]

- 19. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 20. researchgate.net [researchgate.net]

Microwave-assisted synthesis of 2-Phenylquinazolin-4-ol

Application Note: Microwave-Assisted Synthesis of 2-Phenylquinazolin-4-ol

Executive Summary

Topic: High-Efficiency Synthesis of 2-Phenylquinazolin-4-ol via Microwave Irradiation. Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers. Core Value: This protocol replaces the prolonged thermal reflux (12–24 hours) of the classical Niementowski or cyclocondensation reactions with a rapid (<20 minute) microwave-assisted method. It highlights the synthesis of the 2-phenyl derivative, a critical pharmacophore in anticancer (tubulin inhibition) and anti-inflammatory drug discovery.

Scientific Background & Rationale

The Scaffold & Tautomerism

2-Phenylquinazolin-4-ol exists in a tautomeric equilibrium with 2-phenylquinazolin-4(3H)-one. While the "one" form (amide) is thermodynamically predominant in the solid state and polar solvents, the "ol" form (enol) is chemically significant for O-alkylation reactions.

-

Structure A (Lactam/One): 2-phenylquinazolin-4(3H)-one (Dominant)

-

Structure B (Lactim/Ol): 2-phenylquinazolin-4-ol (Reactive intermediate)

Why Microwave?

Conventional synthesis often involves the condensation of anthranilic acid with benzoyl chloride or benzamide at high temperatures (>180°C) using polyphosphoric acid (PPA) or prolonged reflux in acetic anhydride. These methods suffer from:

-

Thermal Gradients: Inefficient heat transfer leading to side products (e.g., charring).

-

Slow Kinetics: Activation energy barriers require hours to overcome.

-

Microwave Advantage: Direct dielectric heating of polar intermediates (specifically the ionic transition states) accelerates the rate-determining step—typically the cyclodehydration—by factors of 10–50x.

Reaction Chemistry & Mechanism

This guide focuses on the Benzoxazinone Intermediate Route , widely regarded as the most robust protocol for generating 2-substituted quinazolinones with high purity.

The Pathway:

-

N-Acylation: Anthranilic acid reacts with benzoyl chloride to form N-benzoylanthranilic acid.

-

Cyclodehydration 1: Rapid cyclization yields the 2-phenyl-4H-3,1-benzoxazin-4-one intermediate.

-

Aminolysis & Cyclodehydration 2: Reaction with ammonium acetate opens the oxazine ring and re-closes it with nitrogen to form the final quinazolinone.

Figure 1: The reaction proceeds through a benzoxazinone intermediate, which is highly reactive toward nitrogen nucleophiles under microwave irradiation.[1][2][3][4]

Experimental Protocol

Equipment & Materials

-

Microwave Reactor: Single-mode dedicated synthesizer (e.g., CEM Discover, Anton Paar Monowave) is preferred for precise temp/pressure control. Note: Domestic ovens are unsafe for organic synthesis due to standing waves and lack of stirring.

-

Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp/snap cap.

-

Reagents:

One-Pot, Two-Stage Protocol (Recommended)

This method minimizes handling of the moisture-sensitive benzoxazinone intermediate.

Stage 1: Formation of Benzoxazinone

-

Load: In a 10 mL microwave vial, add Anthranilic Acid (1.0 mmol, 137 mg) and Pyridine (0.5 mL).

-

Add: Slowly add Benzoyl Chloride (1.1 mmol, 128 µL) dropwise (exothermic reaction).

-

Seal & Irradiate:

-

Temp: 100°C

-

Time: 2 minutes

-

Power: Dynamic (Max 100W)

-

Observation: The solution typically turns yellow/orange.

-

Stage 2: Conversion to Quinazolinone 4. Open: Carefully de-cap the vial (after cooling). 5. Add: Add Ammonium Acetate (5.0 mmol, 385 mg) and Glacial Acetic Acid (0.5 mL) or DMF (0.5 mL). 6. Seal & Irradiate:

- Temp: 140°C

- Time: 10 minutes

- Power: Dynamic (Max 200W)

- Stirring: High (magnetic stir bar is essential).

- Work-up:

- Pour the hot reaction mixture into ice-cold water (20 mL).

- A solid precipitate (white to pale yellow) will form immediately.

- Filter the solid using a Buchner funnel.

- Wash with cold water (2 x 10 mL) to remove excess ammonium acetate and pyridine.

Alternative "Green" Oxidative Protocol

Best for substituting the phenyl ring with sensitive groups.

-

Reactants: 2-Aminobenzamide (1 mmol) + Benzaldehyde (1 mmol) + Iodine (0.1 mmol, catalyst).

-

Solvent: Ethanol or Solvent-Free.

-

MW Conditions: 120°C for 10 mins.

-

Mechanism: Cyclization to dihydroquinazolinone followed by oxidative aromatization by Iodine.

Data Analysis & Validation

Optimization Data (Solvent vs. Yield)

Comparison of reaction efficiency for the One-Pot Method.

| Solvent System | Temperature | Time (Total) | Isolated Yield | Purity (HPLC) |

| Pyridine / NH₄OAc (Rec.) | 140°C | 12 min | 92% | >98% |

| Ethanol (Reflux) | 80°C | 12 hours | 65% | 85% |

| Solvent-Free (Alumina) | 150°C | 8 min | 78% | 90% |

| DMF | 160°C | 15 min | 88% | 95% |

Characterization Checkpoints

-

Physical Appearance: White to off-white needles (recrystallized from Ethanol).

-

Melting Point: 238–240°C (Lit. value: ~239°C).

-

TLC: Silica gel, Hexane:Ethyl Acetate (7:3). Product R_f ≈ 0.4 (Starting material R_f ≈ 0.6).

-

¹H-NMR (DMSO-d₆, 400 MHz):

-

δ 12.5 ppm (s, 1H): Broad singlet for -NH (Lactam) or -OH (Lactim). Diagnostic peak.

-

δ 8.1–7.5 ppm (m, 9H): Aromatic protons (Quinazoline core + Phenyl ring).

-

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete ring closure | Increase Stage 2 temp to 160°C or extend time by 5 mins. Ensure excess NH₄OAc (5 eq). |

| Sticky Product | Residual Pyridine/Acid | Wash crude solid thoroughly with cold water and hexanes. Recrystallize from hot ethanol. |

| Vial Failure | Excessive Pressure | Do not exceed 250 psi. Use a vessel with a pressure release active vent. |

| Charring | Hot spots | Ensure vigorous stirring. Use "PowerMax" or air-cooling feature to prevent thermal runaway. |

Safety Note: Benzoyl chloride is a lachrymator. Pyridine is toxic. All microwave reactions must be performed in a fume hood. Always allow vessels to cool to <50°C before opening.

References

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry.[8] URL:[Link]

-

Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one. Source: Bentham Science / Current Microwave Chemistry. URL:[Link]

-

Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives. Source: PubMed Central (PMC). URL:[Link]

-

Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Source: ResearchGate / Heterocyclic Communications. URL:[Link][2]

-

Convergent micro-wave assisted synthesis of quinazolinone and its precursor using pinane. Source: RSC Advances / NIH. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

Anticancer activity of 2-Phenylquinazolin-4-ol on cell lines.

An Application Guide to Investigating the Anticancer Activity of 2-Phenylquinazolin-4-ol and Its Derivatives

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: The quinazolinone scaffold, particularly the 2-phenylquinazolin-4-ol core, represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This document provides a comprehensive guide for researchers investigating the cytotoxic and mechanistic properties of 2-phenylquinazolin-4-ol derivatives in cancer cell lines. It amalgamates field-proven insights with detailed experimental protocols, explaining not just the steps to be taken, but the scientific rationale that underpins them. We will explore the primary mechanisms of action—apoptosis and cell cycle arrest—and provide robust, self-validating protocols for their assessment.

The Scientific Rationale: Why 2-Phenylquinazolin-4-ol?

The quinazolinone nucleus is a bicyclic heterocyclic compound that serves as a versatile backbone for developing targeted anticancer agents.[1] Its structural flexibility allows for modifications at multiple positions, enabling the fine-tuning of its interaction with various biological targets to modulate critical cellular pathways involved in cancer progression.[1][2] Numerous derivatives have shown efficacy against a range of malignancies, including breast, lung, colon, and leukemia, by targeting key proteins involved in cell proliferation and survival.[2][3]

This guide focuses on elucidating the anticancer potential of novel 2-phenylquinazolin-4-ol analogues by establishing their cytotoxic profile and dissecting the molecular mechanisms responsible for their activity.

Core Mechanisms of Anticancer Activity

Research has revealed that 2-phenylquinazolin-4-ol and its related compounds primarily exert their anticancer effects through two interconnected cellular processes: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis: The Primary Execution Pathway

Apoptosis is a regulated process of cell suicide essential for removing damaged or unwanted cells.[1] Most quinazolinone derivatives trigger apoptosis through the intrinsic (mitochondrial) pathway .[1] This is a critical insight, as it directs our mechanistic studies toward the B-cell lymphoma 2 (Bcl-2) family of proteins, which are the master regulators of this pathway.

The general mechanism involves the compound upsetting the delicate balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[1] By inhibiting anti-apoptotic proteins or upregulating pro-apoptotic ones, the compound causes the permeabilization of the mitochondrial outer membrane.[1] This event leads to the release of cytochrome c into the cytoplasm, which complexes with Apaf-1 to activate the initiator caspase-9, and subsequently, the executioner caspase-3, culminating in cell death.[1][4]

Caption: Intrinsic apoptosis pathway induced by 2-phenylquinazolin-4-ol derivatives.

Induction of Cell Cycle Arrest

Before undergoing apoptosis, cancer cells treated with quinazolinone derivatives are often arrested at specific checkpoints in the cell cycle.[5] This is a cellular defense mechanism to halt the proliferation of cells that may have sustained DNA damage. The most commonly observed arrest points are the G2/M phase, preventing entry into mitosis, or the G0/G1 phase, halting progression into the DNA synthesis phase.[3][6] This effect is frequently linked to the modulation of key cell cycle regulators, such as p53 and p21.[1] Analyzing the cell cycle distribution provides crucial information on the cytostatic, as opposed to cytotoxic, effects of the compound.

Summary of In Vitro Efficacy: A Comparative Overview

The potency of quinazolinone derivatives can vary significantly based on their substitution patterns and the genetic makeup of the cancer cell line. The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying this potency. Below is a summary of reported activities for various derivatives to provide a contextual baseline.

| Compound Class/Derivative | Cancer Cell Line(s) | Reported IC50 (µM) | Reference |

| 2-Phenoxymethyl-3H-quinazolin-4-one | HL-60 (Leukemia) | 10.8 ± 0.9 | [4] |

| 2-Thioquinazolinone Derivative "A" | HCT-116, HeLa, MCF-7 | 4.47, 7.55, 4.04 respectively | [7] |

| Quinazoline-oxymethyltriazole "8a" | HCT-116 (Colon) | 5.33 (72h) | [7] |

| Quinazoline-oxymethyltriazole "8a" | HepG2 (Liver) | 7.94 (72h) | [7] |

| 2,4-disubstituted quinazoline "11" | MDA-MB-231, MCF-7 (Breast) | Moderate to good activity reported | [3] |

| 4-Aminoquinazoline "30" | A549, SK-BR-3, MCF-7 | Potent activity, superior to lapatinib | [3] |

Experimental Workflow & Protocols

A logical and systematic workflow is essential for the comprehensive evaluation of a novel anticancer compound. The workflow should progress from a broad assessment of cytotoxicity to more detailed mechanistic assays.

Caption: Overall experimental workflow for evaluating anticancer activity.

Protocol 4.1: Assessment of Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is directly proportional to the number of viable cells.

Materials:

-

96-well cell culture plates

-

2-Phenylquinazolin-4-ol derivative stock solution (in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-phenylquinazolin-4-ol derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells treated with the highest concentration of DMSO used (typically <0.5%) and "untreated control" wells with fresh medium only.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the crystals completely.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

Protocol 4.2: Analysis of Apoptosis (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-

Flow cytometer

Step-by-Step Procedure:

-